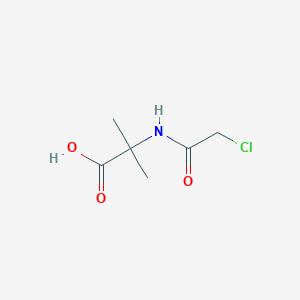

N-(氯乙酰基)-2-甲基丙氨酸

描述

Compounds like N-(chloroacetyl)-2-methylalanine typically belong to a class of organic compounds known as chloroacetamides . They are used in various fields, including medicinal chemistry and biochemistry .

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as Ullmann reactions , or the coupling of amino acids with acyl chlorides . The exact method would depend on the specific reactants and conditions.Chemical Reactions Analysis

The chemical reactions involving chloroacetyl compounds can be quite diverse, depending on the other reactants and conditions . They might undergo various substitution reactions, or be involved in the formation of larger molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would all play a role .科学研究应用

有机合成

“N-(氯乙酰基)-2-甲基丙氨酸”在有机合成中用作试剂 . 它可以用来创造各种复杂的有机化合物,促进新材料和药物的开发 .

工业化学品

这种化合物是合成各种工业化学品的起始原料 . 这些化学品可用于广泛的行业,包括塑料、纺织品和涂料 .

蛋白酶抑制

“N-(氯乙酰基)-2-甲基丙氨酸”作为一种蛋白酶抑制剂. 它切割蛋白质中的肽键,特别针对含有氨基酸L-酪氨酸的蛋白质. 这使得它成为研究蛋白质功能和结构的宝贵工具.

抗菌剂

这种化合物具有作为抗菌剂的潜在应用. 它抑制某些酶的能力可以破坏细菌的生长和繁殖,使其成为新型抗生素药物的潜在候选者.

蛋白质修饰

“N-(氯乙酰基)-2-甲基丙氨酸”可用于修饰蛋白质中特定的氨基酸残基. 这使研究人员能够研究这些修饰对蛋白质功能的影响.

生化测定

该化合物抑制胰蛋白酶和胰凝乳蛋白酶等酶的有效性使其在各种生化测定中得到应用. 这些测定是生物学研究和药物发现中必不可少的工具.

作用机制

Target of Action

This compound is a derivative of cyanoacetamide , which is known to be a precursor for heterocyclic synthesis . Therefore, it’s plausible that N-(chloroacetyl)-2-methylalanine could interact with various enzymes or receptors involved in these biochemical pathways.

Mode of Action

It’s known that chloroacetamides can bind covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-sh) groups . This suggests that N-(chloroacetyl)-2-methylalanine might interact with its targets through covalent binding, leading to changes in the function of these targets.

Biochemical Pathways

Given its structural similarity to cyanoacetamide derivatives, it’s possible that it could be involved in the synthesis of various heterocyclic compounds . These compounds are known to play crucial roles in various biological processes, including cell signaling, DNA repair, and enzyme catalysis.

Pharmacokinetics

It’s known that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given its potential role in the synthesis of heterocyclic compounds , it’s plausible that it could influence various cellular processes, including cell growth, differentiation, and apoptosis.

Action Environment

The action, efficacy, and stability of N-(chloroacetyl)-2-methylalanine could be influenced by various environmental factors. For instance, antimicrobial pollution is known to contribute to the development and spread of antimicrobial resistance (AMR), posing a significant threat to global public health . Therefore, it’s crucial to implement measures to reduce the environmental release of antimicrobial compounds, including N-(chloroacetyl)-2-methylalanine.

安全和危害

未来方向

属性

IUPAC Name |

2-[(2-chloroacetyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-6(2,5(10)11)8-4(9)3-7/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFZNYTZFAOCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589747 | |

| Record name | N-(Chloroacetyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95038-11-2 | |

| Record name | N-(Chloroacetyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)